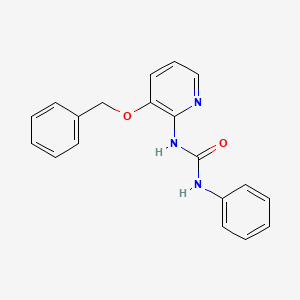

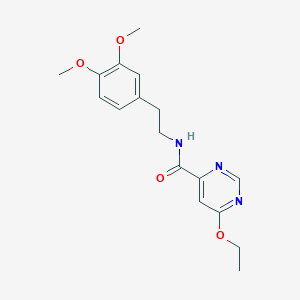

![molecular formula C16H15N3OS B2921705 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide CAS No. 863588-39-0](/img/structure/B2921705.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The process involves the design and synthesis of N-heterocyclic compounds composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine .Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were efficiently prepared in seven steps . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined by NMR and HRMS analysis . The compounds were found to have potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Thiazolo[5,4-b]pyridine derivatives have been synthesized for the development of highly effective antimicrobial and anticancer agents . The synthesis of these derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Anticancer Efficacy

Some of these synthesized compounds have shown promising results against MCF-7, a breast cancer cell line . For instance, compound (9b), (9e), and (9f) have shown significant anticancer efficacy when compared to the standard anticancer drug doxorubicin .

Phosphoinositide 3-Kinase Inhibitors

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These compounds have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity . For example, the IC50 of a representative compound (19a) could reach to 3.6 nm .

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) study has shown that sulfonamide functionality is important for PI3Kα inhibitory activity . For instance, 2-chloro-4-florophenyl sulfonamide (19b), or 5-chlorothiophene-2-sulfonamide (19c) showed potent inhibitory activity with a nanomolar IC50 value .

Docking Analysis

Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

Antibacterial and Antifungal Activity

Thiazole derivatives have shown a wide range of medicinal and biological properties, including antibacterial and antifungal activities . For instance, compound 15a was found to be more active against bacterial strains B. cereus, B. subtilis, and E. coli and fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae .

Sensitizer for Lanthanide Emission

The linker bpe in thiazolo[5,4-b]pyridine derivatives is an excellent sensitizer for lanthanide emission .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-4-14(20)18-12-8-6-11(7-9-12)15-19-13-5-3-10-17-16(13)21-15/h3,5-10H,2,4H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTRLASEQGNQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

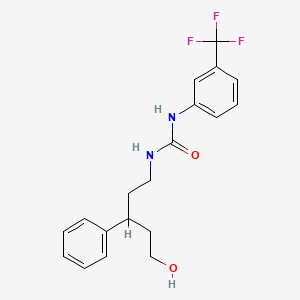

![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2921622.png)

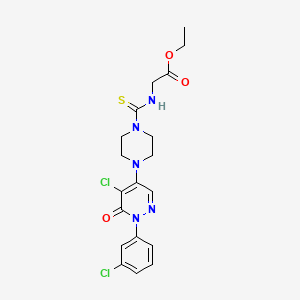

![N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B2921629.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2921631.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

![6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2921642.png)

![8-(4-fluorophenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2921644.png)